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Compound of Interest

Compound Name: Beauverolide Ja

Cat. No.: B12394813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Beauverolides, a class of cyclic depsipeptides produced by various fungi, have garnered

significant interest in the scientific community for their diverse biological activities, including

potent anti-atherosclerotic and cytotoxic effects. A key mechanism of action for their anti-

atherosclerotic potential is the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an

enzyme crucial for cellular cholesterol esterification and foam cell formation in arterial walls.

This guide provides a comparative analysis of the structural-activity relationships (SAR) of

Beauverolide Ja analogs, focusing on their ACAT inhibitory and cytotoxic activities. The

information presented herein is curated from experimental data to aid in the rational design of

more potent and selective therapeutic agents.

Comparative Analysis of Biological Activity
The biological activity of Beauverolide Ja analogs is profoundly influenced by modifications at

specific positions of the cyclodepsipeptide scaffold. The following table summarizes the

quantitative data on the inhibitory activity of various beauveriolide analogs against ACAT1 and

ACAT2, as well as their cytotoxic effects. While specific data for a comprehensive set of

Beauverolide Ja analogs is limited in publicly available literature, the data for closely related

beauveriolides, particularly Beauveriolide III analogs, provide critical insights into the SAR that

are likely applicable to Beauverolide Ja.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12394813?utm_src=pdf-interest
https://www.benchchem.com/product/b12394813?utm_src=pdf-body
https://www.benchchem.com/product/b12394813?utm_src=pdf-body
https://www.benchchem.com/product/b12394813?utm_src=pdf-body
https://www.benchchem.com/product/b12394813?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analog/Co
mpound

Modificatio
n

Target IC50 (µM)
Cytotoxicity
(Cell Line)

IC50 (µM)

Beauveriolide

III

Natural

Product
ACAT1

Potent

Inhibition
- -

Beauveriolide

III

Stereoisomer

(3R,4R)

Stereochemic

al inversion at

the 3-

hydroxy-4-

methyloctanoi

c acid (HMA)

moiety

ACAT1
Weak

Inhibition
- -

Beauveriolide

III

Stereoisomer

(3R,4S)

Stereochemic

al inversion at

the HMA

moiety

ACAT1
Weak

Inhibition
- -

Beauveriolide

III

Stereoisomer

(3S,4R)

Stereochemic

al inversion at

the HMA

moiety

ACAT1
Potent

Inhibition
- -

Diphenyl

Derivative of

Beauveriolide

III

Amino acid

modification
ACAT

~10x more

potent than

Beauveriolide

III

- -

Beauvericin

Related

natural

beauverolide

ACAT 3.0 - -

NBV274,

285, 300

Synthetic

Analogs
ACAT1

Selective

Inhibition
- -

NBV345
Synthetic

Analog

ACAT1/ACAT

2

Similar

Potency
- -

NBV281,

331, 249

Synthetic

Analogs
ACAT2

Selective

Inhibition
- -

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Insights from the Data:

Stereochemistry is Crucial: The stereochemistry of the 3-hydroxy-4-methyloctanoic acid

(HMA) side chain is a critical determinant of ACAT inhibitory activity. The natural (3S)

configuration is essential for potent inhibition of ACAT1.[1]

Amino Acid Substitutions Impact Potency: Modification of the amino acid residues within the

cyclodepsipeptide ring can significantly enhance potency. For instance, diphenyl derivatives

of beauveriolide III have demonstrated a tenfold increase in ACAT inhibition compared to the

parent compound.[2]

Selectivity can be Engineered: Synthetic modifications can modulate the selectivity of

beauveriolide analogs towards ACAT1 and ACAT2 isozymes.[3] This is particularly important

as ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and

intestines, suggesting that selective inhibitors could offer a better side-effect profile.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are the protocols for the key assays used to evaluate the biological activity of

Beauverolide Ja analogs.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition
Assay
This cell-based assay is used to determine the inhibitory effect of compounds on the two

isozymes of ACAT.

Cell Culture and Transfection:

Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium supplemented with

fetal bovine serum and antibiotics.

For generating stable cell lines, CHO cells are transfected with expression vectors containing

the cDNA for human ACAT1 or ACAT2 using a suitable transfection reagent.
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Transfected cells are selected using an appropriate antibiotic, and resistant clones are

isolated and expanded. Expression of ACAT1 or ACAT2 is confirmed by Western blotting or

other suitable methods.

Inhibition Assay:

ACAT1- or ACAT2-expressing CHO cells are seeded in 96-well plates and incubated

overnight.

The cells are then washed and pre-incubated with the test compounds (Beauverolide Ja
analogs) at various concentrations for a specified period.

[14C]oleoyl-CoA is added to the cells, and they are incubated for a further period to allow for

the enzymatic reaction to occur.

The reaction is stopped, and the lipids are extracted from the cells.

The amount of cholesteryl [14C]oleate formed is quantified using thin-layer chromatography

(TLC) followed by scintillation counting.

The IC50 value, the concentration of the compound that inhibits 50% of the ACAT activity, is

calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

Cells (e.g., a relevant cancer cell line or normal cell line) are seeded in a 96-well plate at a

predetermined density and allowed to adhere overnight.

The culture medium is replaced with fresh medium containing various concentrations of the

Beauverolide Ja analogs and control compounds.

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
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Following the incubation period, the medium is removed, and MTT solution is added to each

well.

The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT

into formazan crystals.

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added

to dissolve the formazan crystals, resulting in a purple solution.

The absorbance of the solution is measured at a specific wavelength (typically between 500

and 600 nm) using a microplate reader.

The cell viability is expressed as a percentage of the control (untreated cells), and the IC50

value (the concentration that reduces cell viability by 50%) is calculated.

Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures discussed, the following

diagrams have been generated using the DOT language.
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Mechanism of ACAT Inhibition by Beauverolide Ja Analogs.
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Workflow for the ACAT Inhibition Assay.
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Workflow for the MTT Cytotoxicity Assay.
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In conclusion, the structural framework of Beauverolide Ja offers a promising scaffold for the

development of novel therapeutic agents, particularly for atherosclerosis. The insights into the

structure-activity relationships of its analogs, primarily derived from studies on closely related

beauveriolides, underscore the importance of stereochemistry and amino acid composition in

determining biological activity and selectivity. Further synthesis and evaluation of a focused

library of Beauverolide Ja analogs are warranted to delineate a more precise SAR and to

identify lead candidates with enhanced potency and a favorable pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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